![molecular formula C12H12N2O B4849751 1-[(2-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B4849751.png)
1-[(2-methylphenyl)acetyl]-1H-pyrazole
Overview
Description
1-[(2-methylphenyl)acetyl]-1H-pyrazole, also known as MPAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
1-[(2-methylphenyl)acetyl]-1H-pyrazole acts as a selective and potent inhibitor of MAO-B, which is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting MAO-B, 1-[(2-methylphenyl)acetyl]-1H-pyrazole increases the levels of dopamine and other neurotransmitters in the brain, leading to improved mood and cognitive function. 1-[(2-methylphenyl)acetyl]-1H-pyrazole has also been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(2-methylphenyl)acetyl]-1H-pyrazole has been shown to increase the levels of dopamine and other neurotransmitters in the brain, leading to improved mood and cognitive function. 1-[(2-methylphenyl)acetyl]-1H-pyrazole has also been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel pain medications. 1-[(2-methylphenyl)acetyl]-1H-pyrazole has been investigated for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-[(2-methylphenyl)acetyl]-1H-pyrazole has several advantages for lab experiments, including its selective and potent inhibition of MAO-B, its potential neuroprotective effects, and its use as a scaffold for the development of novel bioactive compounds. However, there are also limitations to the use of 1-[(2-methylphenyl)acetyl]-1H-pyrazole in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several potential future directions for research on 1-[(2-methylphenyl)acetyl]-1H-pyrazole, including the development of novel MAO-B inhibitors and other bioactive compounds based on the 1-[(2-methylphenyl)acetyl]-1H-pyrazole scaffold, the investigation of its potential therapeutic applications in various diseases, and the development of novel diagnostic tools for the detection of MAO-B activity in vivo. Further studies are also needed to determine the optimal dosage and administration of 1-[(2-methylphenyl)acetyl]-1H-pyrazole and to evaluate its potential toxicity in vivo.
Scientific Research Applications
1-[(2-methylphenyl)acetyl]-1H-pyrazole has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[(2-methylphenyl)acetyl]-1H-pyrazole has been shown to act as a selective and potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 1-[(2-methylphenyl)acetyl]-1H-pyrazole has also been investigated for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease.
In pharmacology, 1-[(2-methylphenyl)acetyl]-1H-pyrazole has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel pain medications. 1-[(2-methylphenyl)acetyl]-1H-pyrazole has also been studied for its potential use as a diagnostic tool for the detection of MAO-B activity in vivo.
In medicinal chemistry, 1-[(2-methylphenyl)acetyl]-1H-pyrazole has been used as a scaffold for the development of novel MAO-B inhibitors and other bioactive compounds. 1-[(2-methylphenyl)acetyl]-1H-pyrazole derivatives have been synthesized and evaluated for their potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression.
properties
IUPAC Name |
2-(2-methylphenyl)-1-pyrazol-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-5-2-3-6-11(10)9-12(15)14-8-4-7-13-14/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKISSIQFQYVSDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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